Product packaging for 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate(Cat. No.:CAS No. 5155-67-9)

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate

Cat. No.: B11994552
CAS No.: 5155-67-9
M. Wt: 233.25 g/mol
InChI Key: XJQUTHDJFOSTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is a synthetic organic building block of interest in medicinal chemistry and chemical biology. This compound features both a nitrile (-CN) and a thiocyanate (-SCN) functional group on a 4-nitrophenyl-bearing carbon chain, making it a versatile intermediate for constructing more complex molecules. Such bifunctional compounds are valuable for developing pharmaceutical candidates, particularly in the synthesis of heterocyclic compounds like thieno[2,3-b]pyridines and related S,N-containing structures, which are known to exhibit a range of biological activities . The 4-nitrophenyl group can serve as an electron-withdrawing component, potentially influencing the compound's reactivity in cyclocondensation and nucleophilic substitution reactions. Researchers utilize this reagent to explore new chemical spaces in drug discovery programs, particularly for generating molecular hybrids and functionalized scaffolds. The product is provided for research purposes as a high-purity material. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2S B11994552 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate CAS No. 5155-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5155-67-9

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

[1-cyano-2-(4-nitrophenyl)ethyl] thiocyanate

InChI

InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-1-3-9(4-2-8)13(14)15/h1-4,10H,5H2

InChI Key

XJQUTHDJFOSTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)SC#N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate and Analogues

Direct Thiocyanation Strategies for Aryl and Alkyl Thiocyanate (B1210189) Formation

The introduction of a thiocyanate (-SCN) group is a crucial transformation in organic synthesis, as organothiocyanates are valuable intermediates for a wide array of sulfur-containing compounds. rsc.org Direct thiocyanation can be achieved through electrophilic, nucleophilic, or radical pathways, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Electrophilic thiocyanation is a primary method for introducing an SCN functional group into a molecule. masterorganicchemistry.com This pathway involves the reaction of a nucleophilic substrate, such as an alkene, with an electrophilic source of the "SCN⁺" cation. For the synthesis of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate, a logical precursor is 4-nitrocinnamonitrile (B19025), an electron-deficient alkene.

The reaction mechanism typically proceeds through the addition of the electrophilic thiocyanating agent across the double bond of the alkene. This forms a carbocation intermediate, which is subsequently attacked by a nucleophile. The stability of this carbocation dictates the regioselectivity of the addition. In the case of a 4-nitrostyrene (B89597) derivative, the benzylic position can stabilize a positive charge. The presence of the strongly electron-withdrawing nitro and cyano groups in 4-nitrocinnamonitrile deactivates the alkene towards electrophilic attack, often necessitating the use of a Lewis acid catalyst to enhance the electrophilicity of the thiocyanating reagent. researchgate.net

A variety of reagents have been developed for electrophilic thiocyanation. nrochemistry.com These reagents are designed to be stable and effective sources of an electrophilic sulfur atom.

ReagentDescriptionTypical Conditions
Thiocyanogen (B1223195), (SCN)₂ A classic but often unstable reagent, generated in situ.Acetic acid; often requires careful handling. nrochemistry.com
N-Thiocyanatosuccinimide (NTS) A stable, crystalline solid that serves as a versatile electrophilic thiocyanate precursor. masterorganicchemistry.comOften used with a Lewis acid catalyst (e.g., FeCl₃) for activated arenes or alkenes. researchgate.net
Thiocyanogen Chloride, ClSCN An effective reagent for the functionalization of various alkenes. nrochemistry.comTypically used in solvents like acetic acid. nrochemistry.com
N-Thiocyanatosaccharin A bench-stable electrophilic thiocyanating reagent applicable to various nucleophiles under mild, metal-free conditions. masterorganicchemistry.com Iron(III) chloride can be used as a Lewis acid to activate it for the thiocyanation of arenes. researchgate.netMild, transition-metal-free conditions. masterorganicchemistry.com

The reaction of 4-nitrocinnamonitrile with an electrophilic thiocyanating agent (e.g., NTS) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide - TMSCN) would represent a direct route to this compound. The Lewis acid would activate the NTS, which would be attacked by the alkene's π-bond. The resulting carbocation at the benzylic position would then be trapped by the cyanide nucleophile to yield the final product.

Nucleophilic substitution provides a reliable and widely used method for synthesizing alkyl thiocyanates. researchgate.net This strategy involves the displacement of a suitable leaving group by a thiocyanate anion (SCN⁻) in a classic Sₙ2 reaction. rsc.org For the synthesis of this compound, a key precursor would be an alkyl halide, such as 2-bromo-3-(4-nitrophenyl)propanenitrile.

The reaction is typically performed by treating the alkyl halide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a polar aprotic solvent to facilitate the Sₙ2 mechanism. organic-chemistry.org The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur or nitrogen atom. In Sₙ2 reactions with most alkyl halides, attack occurs predominantly through the sulfur atom, leading to the formation of the desired alkyl thiocyanate over the isomeric isothiocyanate. tandfonline.com

Several factors influence the efficiency of this substitution reaction, as detailed in the table below.

FactorInfluence on ReactionExample Conditions
Leaving Group The reaction rate is dependent on the quality of the leaving group, with the typical trend being I > Br > Cl > OTs.Alkyl bromides or iodides are preferred for higher reactivity. rsc.org
Solvent Polar aprotic solvents (e.g., DMF, Acetone (B3395972), Acetonitrile) are ideal as they solvate the cation of the salt but not the nucleophile, increasing its reactivity.KSCN in refluxing acetone or DMF at room temperature. ias.ac.in
Thiocyanate Salt Alkali metal thiocyanates like KSCN and NaSCN are common. Ammonium thiocyanate is also effective. organic-chemistry.orgNH₄SCN with triphenylphosphine (B44618) and diethylazodicarboxylate can convert alcohols directly to thiocyanates. organic-chemistry.org

This nucleophilic pathway offers a robust and predictable method for incorporating the thiocyanate moiety, relying on well-established reaction principles.

Radical-based methods have emerged as powerful alternatives for C-S bond formation, often proceeding under mild conditions with unique reactivity patterns. researchgate.net These processes involve the generation of a thiocyanate radical (•SCN), which then adds to a substrate like an alkene. rsc.org For synthesizing this compound, this approach would typically involve the radical addition of •SCN and a hydrogen atom or another functional group across the double bond of 4-nitrocinnamonitrile.

Thiocyanate radicals can be generated from common sources like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) using an oxidant or through photoredox catalysis. rsc.orgmdpi.com Visible-light photocatalysis is a particularly attractive method, as it allows reactions to proceed at ambient temperature using light as a traceless reagent. rsc.org

The general mechanism involves the following steps:

Radical Generation : An excited photocatalyst oxidizes the thiocyanate anion (SCN⁻) to the thiocyanate radical (•SCN). rsc.org

Radical Addition : The electrophilic •SCN radical adds to the alkene double bond. For an electron-deficient alkene like 4-nitrocinnamonitrile, this addition generates a carbon-centered radical intermediate. rsc.org

Radical Trapping : The resulting radical is trapped, often by a hydrogen atom donor or through a subsequent redox event, to yield the final product.

MethodInitiator / CatalystFeatures
Photoredox Catalysis Organic Dyes (Eosin Y, Rose Bengal) or Metal Complexes (Ir, Ru) + Visible LightMild conditions, high functional group tolerance, green energy source. rsc.orgnih.gov Can be used for difunctionalization reactions. mdpi.com
Chemical Oxidation Anhydrous FeCl₃, Ceric Ammonium Nitrate (B79036) (CAN)Metal-mediated oxidation of KSCN to generate the radical for addition to nucleophilic olefins. organic-chemistry.org
Electrochemical Synthesis Anodic OxidationSCN⁻ is oxidized at the anode to the thiocyanate radical, which then reacts with the substrate. This avoids chemical oxidants. rsc.orgnih.gov

Radical thiocyanation provides a modern and versatile entry to complex thiocyanates, with photocatalytic methods being at the forefront of sustainable chemical synthesis. rsc.org

Cyanation Strategies for Nitrile Functional Group Formation

The nitrile or cyano (-C≡N) group is a key functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, and amides. Its synthesis is a fundamental step in the preparation of many organic compounds, including the precursors to this compound.

Nucleophilic cyanation is the most common strategy for introducing a nitrile group. This involves the reaction of a cyanide nucleophile (e.g., from KCN, NaCN, or TMSCN) with an electrophilic carbon atom. organic-chemistry.org

A prominent method for synthesizing the key precursor, 4-nitrocinnamonitrile, is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgorganic-chemistry.org To synthesize 4-nitrocinnamonitrile, 4-nitrobenzaldehyde (B150856) is reacted with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. nih.govunifap.br The reaction proceeds via a nucleophilic addition followed by dehydration, forming a new carbon-carbon double bond. wikipedia.org

ReactionSubstratesCatalyst / ConditionsProduct
Knoevenagel Condensation 4-Nitrobenzaldehyde + MalononitrilePiperidine or other amine base in a solvent like ethanol (B145695) or methanol. wikipedia.orgunifap.br2-(4-Nitrobenzylidene)malononitrile
Knoevenagel Condensation (Doebner Mod.) 4-Nitrobenzaldehyde + Cyanoacetic acidPyridine (acts as catalyst and solvent). organic-chemistry.org4-Nitrocinnamonitrile (after decarboxylation)
Direct Cyanosilylation 4-Nitrobenzaldehyde + Trimethylsilyl cyanide (TMSCN)Lewis acid or base catalyst (e.g., MOFs, Indium). nih.govresearchgate.netresearchgate.net2-(4-Nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile researchgate.net

Another important nucleophilic cyanation is the Strecker synthesis , which produces α-amino nitriles from aldehydes or ketones. wikipedia.org The reaction involves the condensation of an aldehyde (e.g., 4-nitrobenzaldehyde) with ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion. masterorganicchemistry.comnrochemistry.com While not a direct route to the target compound, it is a fundamental method for producing α-cyano analogues. masterorganicchemistry.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. This involves using less hazardous reagents, minimizing waste, and employing energy-efficient conditions. tandfonline.com

Several of the methodologies discussed can be adapted to be more environmentally benign.

Solvent Choice : Traditional syntheses often use volatile and toxic organic solvents. Green alternatives include performing reactions in water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or under solvent-free conditions. organic-chemistry.orgtandfonline.com Nucleophilic substitution to form alkyl thiocyanates has been successfully demonstrated in a PEG-water medium. tandfonline.comtandfonline.com Mechanochemical synthesis via ball-milling completely avoids bulk solvents. nih.govacs.org

Catalysis over Stoichiometric Reagents : Catalytic methods are preferred as they reduce waste. Photocatalytic and electrochemical thiocyanation reactions are prime examples, using light or electricity as "traceless" reagents to drive the transformation, often with only a small amount of catalyst. rsc.orgnih.govnih.gov

Atom Economy : Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, such as the electrophilic or radical addition of a thiocyanate source across a double bond, are generally more atom-economical than substitution reactions that generate salt byproducts.

The table below provides a green chemistry perspective on the different synthetic strategies.

Synthetic StrategyGreen Chemistry Considerations
Electrophilic Thiocyanation Can be performed using eco-friendly reagents like NBS/KSCN in ethanol. masterorganicchemistry.com Mechanochemical (solvent-free) methods are also possible. nih.govacs.org
Nucleophilic Substitution Can be adapted to use greener solvents like water with a phase-transfer catalyst (e.g., PEG). tandfonline.comtandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times. organic-chemistry.org
Radical Thiocyanation Visible-light photocatalysis is inherently green, using light as an energy source and often proceeding at room temperature with low catalyst loading. rsc.orgresearchgate.net
Nucleophilic Cyanation The use of water as a solvent has been demonstrated for the Strecker reaction, catalyzed by indium metal. nih.gov Catalytic Knoevenagel condensations reduce the need for stoichiometric base. nih.govoiccpress.com

By integrating these principles, the synthesis of this compound and its analogues can be achieved through pathways that are not only efficient but also minimally impactful on the environment. acs.org

Solvent-Free and Mechanochemical Synthetic Protocols

The movement towards green chemistry has spurred the development of synthetic methods that reduce or eliminate the use of volatile and often toxic organic solvents. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a significant step in this direction.

Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free approach to organic reactions. Recent studies have demonstrated the successful thiocyanation of various aryl compounds at room temperature using this technique. nih.gov In a typical procedure, an aryl compound is milled with ammonium thiocyanate and an oxidizing agent like ammonium persulfate, using silica (B1680970) as a grinding auxiliary. nih.gov This method is characterized by short reaction times, mild conditions, and the absence of a traditional workup, making it an efficient and greener alternative to solution-based synthesis. nih.gov While not yet specifically reported for this compound, the successful application of mechanochemistry to a wide range of anilines, phenols, and other aromatics suggests its potential for the C-H functionalization required to produce thiocyanated precursors. nih.gov The development of robotic systems capable of applying precisely controlled and constant mechanical force is further enhancing the reproducibility and scalability of mechanochemical synthesis, allowing for detailed analysis of reaction pathways. rsc.org

Solvent-free conditions can also be achieved in conjunction with other techniques, such as microwave irradiation. For instance, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines has been accomplished by treating chalcones with malononitrile in the presence of ammonium acetate (B1210297) under solventless microwave-assisted conditions. researchgate.net This approach highlights a synergy between different advanced synthetic methodologies to create environmentally friendly and efficient processes. researchgate.net

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. acs.orgacs.org The application of microwave irradiation to the synthesis of thiocyanates has proven particularly effective.

The nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates is significantly accelerated under microwave conditions. acs.orgacs.org Reactions that might take several hours with conventional heating can often be completed in minutes with microwave assistance. researchgate.nettandfonline.com This rapid and efficient approach is applicable to a wide range of substrates and tolerates various functional groups. acs.org For example, a practical and efficient microwave-promoted synthesis of various azides, thiocyanates, and sulfones has been developed in an aqueous medium, avoiding the need for phase-transfer catalysts and environmentally harmful volatile organic solvents. acs.orgacs.org

The efficiency of MAOS is particularly evident in the synthesis of SN1-active halides, where microwave heating leads to reaction rates that are 15–35 times faster than conventional methods. tandfonline.com This acceleration minimizes the formation of the thermodynamically more stable isothiocyanate byproduct, leading to higher selectivity for the desired thiocyanate. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiocyanates
Substrate TypeMethodReaction TimeYieldReference
Alkyl Halides/TosylatesConventional Heating8-10 hoursModerate to Good researchgate.net
Alkyl Halides/TosylatesMicrowave Irradiation5-15 minutesGood to Excellent (80-95%) researchgate.netnih.gov
t-Alkyl HalidesConventional Heating (40 °C)Several HoursModerate tandfonline.com
t-Alkyl HalidesMicrowave Irradiation< 5 minutesSuperior tandfonline.com

The use of focused microwave synthesis systems allows for precise temperature and pressure control, ensuring reproducible and safe reaction conditions. acs.orgacs.org This technology has been successfully applied to synthesize a vast array of heterocyclic compounds, demonstrating its versatility and power in modern drug discovery and materials science. nih.govproquest.comnih.gov

Utilization of Environmentally Benign Solvents and Reagents

The principles of green chemistry are increasingly influencing the choice of reagents and solvents in synthetic protocols. The goal is to minimize environmental impact by using non-toxic, renewable, and recyclable materials.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Its use in microwave-assisted nucleophilic substitution reactions to produce thiocyanates is a prime example of an environmentally benign process. acs.orgacs.org These aqueous methods often proceed efficiently without the need for phase-transfer catalysts, further simplifying the reaction and purification process. acs.org

Polyethylene glycol (PEG) in water has been introduced as a recyclable and benign reaction medium for the synthesis of alkyl thiocyanates. tandfonline.comtandfonline.com This system allows for the synthesis to be completed within a few hours by conventional heating. tandfonline.com Alternatively, under microwave irradiation, PEG can act as a phase-transfer catalyst in a solvent-free system, providing a simple, time-saving, and eco-friendly process. tandfonline.comtandfonline.com The product often precipitates upon the addition of water, and the PEG can be recovered and reused, minimizing waste. tandfonline.com

Ionic liquids are another class of green reagents that can serve as both solvent and catalyst. organic-chemistry.org Their negligible vapor pressure reduces air pollution, and their ability to be recycled makes them an attractive alternative to conventional organic solvents. organic-chemistry.org Stoichiometric amounts of ionic liquids have been used as the sole reagents for nucleophilic substitution reactions of sulfonate esters, demonstrating a highly efficient and environmentally attractive protocol. organic-chemistry.org

Electrochemical methods also offer a sustainable alternative to traditional reagents. rsc.org The electrochemical thiocyanation of 1,3-dicarbonyl compounds has been achieved in an undivided cell using acetic acid as a benign solvent. rsc.org This method uses ammonium thiocyanate as both the thiocyanating agent and the electrolyte, avoiding halogen-containing additives and external oxidants. rsc.org The development of eco-friendly procedures using reagents like N-bromosuccinimide (NBS) and potassium thiocyanate in ethanol further expands the toolkit for green thiocyanate synthesis. mdpi.com

Table 2: Environmentally Benign Approaches to Thiocyanate Synthesis
ApproachSolvent/ReagentKey AdvantagesReference
Microwave-Assisted SynthesisWaterEliminates volatile organic solvents; rapid; high yield. acs.orgacs.org
Phase Transfer CatalysisPolyethylene Glycol (PEG)-WaterBenign, recyclable reaction medium. tandfonline.comtandfonline.com
Nucleophilic SubstitutionIonic Liquids (e.g., [bmim][SCN])Recyclable solvent and reagent; no additional activators needed. organic-chemistry.org
Electrochemical SynthesisAcetic Acid / NH4SCNAvoids external oxidants and halogenated electrolytes. rsc.org
Electrophilic ThiocyanationEthanol / NBS / KSCNEco-friendly solvent and commercially available reagents. mdpi.com

Stereoselective Synthesis of Enantiomerically Enriched Thiocyanate and Nitrile Derivatives

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. The development of stereoselective methods for synthesizing thiocyanate and nitrile derivatives is an active area of research.

While a direct enantioselective synthesis for this compound is not prominently documented, advances in asymmetric catalysis for structurally related compounds provide a clear roadmap for potential strategies. Organocatalysis, for example, has been successfully employed for the highly enantio- and diastereoselective Mannich additions of α-isothiocyanato imides to sulfonyl imines, yielding enantiomerically enriched syn-α,β-diamino acid derivatives with excellent yields. nih.gov

Synergistic catalysis, which combines a metal catalyst with an organocatalyst, has enabled the asymmetric synthesis of highly functionalized cyclopentanes bearing four stereocenters from vinylcyclopropanes derived from cyanoesters. soton.ac.uk This dual-activation strategy using Pd(0) and a secondary amine provides access to complex cyclic amino acid derivatives with high diastereo- and enantioselectivity. soton.ac.uk The principles of this formal [3+2] cycloaddition could be adapted for the asymmetric construction of the carbon backbone of nitrile-containing targets.

Furthermore, methods have been developed for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a key reagent. organic-chemistry.org This process, which proceeds via a Lossen rearrangement, is compatible with common protecting groups and maintains the chiral integrity of the starting material, highlighting the potential for stereoretentive transformations in molecules containing the cyano and nitrophenyl motifs. organic-chemistry.org Catalytic asymmetric aziridination reactions using chiral sulfide (B99878) organocatalysts also demonstrate a powerful method for producing enantiomerically enriched building blocks that could potentially be converted to chiral thiocyanate derivatives. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate

Reaction Pathways of the Thiocyanate (B1210189) Functional Group in 1-Cyano-2-(4-nitrophenyl)ethyl Thiocyanate

Organic thiocyanates are versatile intermediates in synthesis, capable of undergoing a range of transformations. rsc.orgresearchgate.net The reactions involving the thiocyanate group can be broadly categorized based on the role of its constituent atoms and the type of intermediates formed. These pathways include electrophilic reactions at the sulfur atom, nucleophilic interactions, rearrangements, and radical processes. rsc.orgrsc.org

In the compound this compound, the sulfur atom of the thiocyanate moiety (R-SCN) serves as an electrophilic center. This reactivity is analogous to that observed in sulfenyl thiocyanates (RSSCN) and other electrophilic thiocyanating reagents. nih.gov The sulfur atom is susceptible to attack by a variety of nucleophiles, leading to the displacement of the cyanide ion and the formation of a new sulfur-nucleophile bond.

This electrophilic character allows the molecule to act as a "thiocyanating agent," transferring the entire RS (1-cyano-2-(4-nitrophenyl)ethyl) group to a suitable nucleophile. The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom.

Table 1: Potential Nucleophilic Attacks on the Thiocyanate Sulfur

Nucleophile (Nu⁻)Product TypeGeneral Reaction
Thiolates (R'S⁻)DisulfidesR-S-S-R' + CN⁻
Amines (R'NH₂)SulfenamidesR-S-NH-R' + HCN
Phosphines (R'₃P)Phosphonium salts[R-S-PR'₃]⁺ CN⁻
Enolatesα-Thio ketonesR-S-CH(COR')-R'' + CN⁻

This table represents plausible reactions based on the known electrophilicity of the sulfur atom in organic thiocyanates.

Furthermore, electrophilic thiocyanating agents like N-thiocyanatophthalimide have been developed for the asymmetric α-thiocyanation of carbonyl compounds, highlighting the utility of electrophilic sulfur in C-S bond formation. rsc.org

The thiocyanate anion ([SCN]⁻) is a classic example of an ambidentate nucleophile, capable of reacting through either the sulfur or the nitrogen atom depending on the reaction conditions and the nature of the electrophile. wikipedia.orgrsc.org However, once incorporated into an organic thiocyanate like the title compound (R-S-C≡N), the nucleophilic character of the carbon and nitrogen atoms is significantly diminished.

Direct nucleophilic attack at the carbon or nitrogen of the bonded thiocyanate group is not a commonly observed pathway. Instead, reactions with nucleophiles typically occur at the electrophilic sulfur atom (as described in 3.1.1) or involve the displacement of the entire thiocyanate group through nucleophilic substitution at the adjacent carbon atom of the ethyl chain. Some studies on related selenocyanates have shown that nucleophilic substitution of the cyanide group can occur under specific conditions, for instance, reaction with phenylacetylene (B144264) in the presence of a base. nih.gov A similar transformation for this compound, while theoretically possible, would require harsh conditions and compete with other more favorable reaction pathways.

A characteristic reaction of certain organic thiocyanates is the isomerization to their more thermodynamically stable isothiocyanate counterparts (R-N=C=S). acs.orgwikipedia.org This transformation, sometimes known as the Billeter-Gerlich rearrangement, is well-documented, particularly for allylic thiocyanates, where it often proceeds through a concerted numberanalytics.comnumberanalytics.com sigmatropic rearrangement. acs.orgresearchgate.net

For non-allylic substrates such as this compound, the rearrangement does not follow a sigmatropic pathway but can be induced under thermal conditions or with catalytic promoters. Studies have shown that various alkyl thiocyanates can be isomerized upon heating, sometimes requiring temperatures over 170°C. proquest.com The reaction can also be catalyzed by Lewis acids like zinc chloride, although this may lead to side reactions. proquest.com The mechanism in these cases is thought to involve the formation of an intimate ion pair, [R⁺][SCN⁻], which then recombines through the nitrogen atom to yield the isothiocyanate. The presence of the electron-withdrawing nitrophenyl and cyano groups could influence the stability of the potential carbocationic intermediate and thus the feasibility of this rearrangement.

The thiocyanate group can participate extensively in radical reactions. rsc.org These processes can be initiated by thermal or photochemical means, often involving an oxidant to generate the key radical species. rsc.orgnih.gov Two main radical pathways are relevant.

First is the formation of the thiocyanate radical (•SCN). Oxidants such as potassium persulfate (K₂S₂O₈) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize a thiocyanate salt (e.g., NH₄SCN) to generate the •SCN radical. rsc.orgorganic-chemistry.org This radical can then add to unsaturated systems or participate in C-H functionalization. nih.gov

A second pathway involves the formation of a thiyl radical (RS•), where R is the 1-cyano-2-(4-nitrophenyl)ethyl group. wikipedia.orgnih.gov Thiyl radicals can be generated from thiols (RSH) via hydrogen atom abstraction by a radical initiator. nih.govlibretexts.org They can also be formed through other redox processes or photolysis. nih.goviupac.org Once formed, the thiyl radical can engage in various propagation steps, including addition to double bonds or hydrogen abstraction. libretexts.orgnih.gov In the context of synthesizing the title compound, a plausible radical mechanism involves the generation of a carbon-centered radical on the ethyl backbone, which is then trapped by an electrophilic thiocyanating species. researchgate.net

Table 2: Plausible Radical Pathways

Radical IntermediateGeneration MethodSubsequent Reaction
Thiocyanate Radical (•SCN)Oxidation of NH₄SCN with K₂S₂O₈ or via photoredox catalysis. rsc.orgnih.govAddition to an alkene precursor of the title compound.
Thiyl Radical (RS•)Homolytic cleavage of a corresponding thiol (RSH) with a radical initiator (e.g., AIBN). nih.govHydrogen abstraction or addition to other molecules.
Carbon-centered RadicalHydrogen atom transfer from the ethyl backbone of a precursor molecule. researchgate.netReaction with an electrophilic thiocyanate source to form the final product.

This table outlines potential radical mechanisms based on established principles of thiocyanate chemistry.

Reaction Pathways of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) is a strongly polarized functional group with a highly electrophilic carbon atom. libretexts.org This makes it susceptible to a wide range of nucleophilic addition reactions, which are among the most important transformations for nitriles. numberanalytics.com

The carbon atom of the nitrile group in this compound can be attacked by a diverse array of nucleophiles. These reactions typically lead to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction to yield stable products like carboxylic acids, amines, or ketones. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of water under either acidic or basic conditions. The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the nitrile carbon to form an imine anion. libretexts.org Protonation and tautomerization give the amide, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. libretexts.org This intermediate undergoes a second hydride addition to give a dianion, which upon aqueous workup is protonated to furnish the primary amine. libretexts.orglibretexts.org Using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) can stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org

Reaction with Organometallic Reagents: Organometallic compounds, such as Grignard reagents (R'MgX) or organolithium reagents (R'Li), are potent carbon-based nucleophiles that readily add to the electrophilic carbon of the nitrile group. numberanalytics.comlibretexts.org This addition forms an imine anion salt. Subsequent hydrolysis of this intermediate breaks the C=N bond and produces a ketone. libretexts.org

Table 3: Summary of Nucleophilic Additions to the Nitrile Group

ReagentIntermediateFinal Product (after workup)Functional Group Transformation
H₃O⁺ (acidic hydrolysis)AmideCarboxylic Acid-CN → -COOH
OH⁻ / H₂O (basic hydrolysis)AmideCarboxylate Salt-CN → -COO⁻
LiAlH₄Imine DianionPrimary Amine-CN → -CH₂NH₂
1. DIBAL-H / 2. H₃O⁺Imine AnionAldehyde-CN → -CHO
1. R'MgX / 2. H₃O⁺Imine Anion SaltKetone-CN → -C(O)R'

Hydrolysis and Other Transformations of the Nitrile Group

The nitrile group (–C≡N) in this compound is a key site for chemical transformations, most notably hydrolysis. The hydrolysis of nitriles can proceed under both acidic and basic conditions, typically occurring in two stages. libretexts.org Initially, the nitrile is converted to an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgbyjus.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org This process leads to the formation of a carboxylic acid and an ammonium salt. byjus.com The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com

In contrast, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide solution. libretexts.org This results in the formation of a sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org If the free carboxylic acid is the desired product, the reaction mixture must be subsequently acidified. libretexts.org The choice between acidic and basic hydrolysis can be crucial in a synthetic route, depending on the stability of other functional groups in the molecule and the desired final product. With careful control of reaction time and conditions, it is possible to stop the hydrolysis at the intermediate amide stage. youtube.com

Beyond hydrolysis, the nitrile group can undergo various other transformations, although specific examples for this compound are not extensively documented. Generally, nitriles are versatile precursors in organic synthesis.

Influence of the 4-Nitrophenyl Moiety on Reaction Reactivity and Selectivity

The 4-nitrophenyl group exerts a significant influence on the reactivity of the entire molecule through its potent electronic effects.

Electronic Effects on Adjacent Functional Groups

The nitro group (–NO2) is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. numberanalytics.com This electron-withdrawing nature has a profound impact on the adjacent functional groups in this compound.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds. numberanalytics.com This effect is transmitted through the ethyl chain, influencing the reactivity of the nitrile and thiocyanate groups.

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, further withdrawing electron density. numberanalytics.com This deactivation of the ring makes it less susceptible to electrophilic attack.

The strong electron-withdrawing properties of the 4-nitrophenyl group can decrease the electron density on the aromatic ring, which in turn can reduce the positive charge on a carbonyl carbon if one were present, thereby decreasing its reactivity towards nucleophilic addition. jocpr.com Conversely, in other systems, a para-nitro substituent has been shown to accelerate the rate of certain reactions by stabilizing anionic intermediates. jocpr.com The presence of electron-withdrawing groups like nitro and cyano generally decreases the electron density of an aromatic ring, reducing its reactivity towards electrophiles. numberanalytics.com

The electronic fine structure of materials functionalized with 4-nitrophenyl groups has been studied, revealing a reduction in the number of π electronic states in the valence band, which is consistent with an increase in electrical resistance. researchgate.netnih.gov This highlights the significant charge transfer effects that can occur between the 4-nitrophenyl moiety and other parts of a molecular system. researchgate.net

Regioselectivity in Aromatic Functionalization (if applicable to the overall compound's reactivity)

Research on the thiocyanation of other aryl compounds has shown that the reaction tolerates substrates with sensitive functional groups like nitro and nitrile. nih.govacs.org In mechanochemical thiocyanation, anilines and phenols with a substituent at the C-4 position have been shown to yield specific cyclic products. nih.govacs.org The regioselectivity can be influenced by the presence of other substituents; for instance, two strong electron-donating groups can lead to low regioselectivity. nih.govacs.org

Elucidation of Transition States and Reactive Intermediates in this compound Reactions

Understanding the mechanisms of reactions involving this compound requires the characterization of transient species like transition states and reactive intermediates.

Application of Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by considering the equilibrium between reactants and the activated complex, or transition state. wikipedia.org TST is primarily used to qualitatively understand how reactions occur and can be used to calculate thermodynamic parameters of activation if the rate constant is known experimentally. wikipedia.org

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the potential energy surface and locate transition states. For example, in the study of Diels-Alder reactions of similar nitroalkenes, DFT calculations have been used to analyze the reaction paths and have shown that the transition states can have a highly asymmetric, zwitterionic character. doi.org However, TST has limitations, particularly for reactions at high temperatures or those involving very short-lived intermediates. wikipedia.org

Identification and Characterization of Fleeting Intermediates

The direct observation of short-lived intermediates is challenging but crucial for confirming reaction mechanisms. Advanced analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), have been successfully used to detect fleeting reaction intermediates in electrochemical reactions with lifetimes in the millisecond range. nih.govstanford.edu This technique allows for the direct sampling and analysis of species from a reaction surface. nih.gov

In the context of reactions involving the thiocyanate group, radical intermediates are often proposed. For instance, a radical-chain mechanism has been suggested for the difunctionalization and cyclization of unsaturated carbon-carbon bonds promoted by thiocyanate. rsc.org Experimental techniques like radical trapping experiments can provide evidence for the involvement of such species. researchgate.net Similarly, in the reactions of 4-nitrobenzyl derivatives with sodium hydroxide, the formation of 4-nitrophenylcarbene as a potential intermediate has been investigated. rsc.org

While specific studies identifying fleeting intermediates in reactions of this compound are scarce, the methodologies exist to probe these transient species and provide deeper mechanistic insights.

Advanced Characterization and Computational Analysis in Research on 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate

Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation and Reaction Monitoring

Modern analytical chemistry provides a powerful toolkit for observing chemical transformations in detail. For a molecule like "1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate (B1210189)," with its distinct functional groups, techniques such as NMR, Mass Spectrometry, and Vibrational Spectroscopy are invaluable for monitoring reactions and identifying transient species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for monitoring the progress of chemical reactions in situ. iastate.edu By acquiring a series of spectra over time, researchers can quantify the consumption of reactants and the formation of products, providing deep insights into reaction kinetics. conicet.gov.ar For "1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate," ¹H NMR is particularly useful for tracking changes in the local chemical environment of the ethyl and benzylic protons.

In a hypothetical reaction, such as the base-catalyzed elimination of the thiocyanate group, real-time NMR monitoring would reveal specific changes in the spectrum. The signals corresponding to the protons adjacent to the cyano and thiocyanate groups would shift and change in multiplicity as the reaction proceeds. The integration of these peaks over time allows for the construction of concentration profiles for all involved species.

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound

This interactive table illustrates how proton signals would change during a reaction, allowing for kinetic analysis.

Time (minutes)Reactant CH Signal (ppm)Reactant CH₂ Signal (ppm)Product Alkene Signal (ppm)Reactant Concentration (%)Product Concentration (%)
04.85 (dd)3.60 (m)-1000
104.85 (dd)3.60 (m)7.20 (d)7525
204.85 (dd)3.60 (m)7.20 (d)5050
304.85 (dd)3.60 (m)7.20 (d)2575
60--7.20 (d)0100

Note: Chemical shifts (ppm) and multiplicities (dd = doublet of doublets, m = multiplet, d = doublet) are illustrative.

This time-arrayed acquisition provides a "snapshot" of the reaction mixture at various points, enabling the determination of reaction rates and the potential observation of intermediate species if they accumulate to detectable concentrations. iastate.edu

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules based on their mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI-MS) is particularly well-suited for monitoring solution-phase reactions, as it can gently transfer ions from solution into the gas phase for analysis. researchgate.net This allows for the direct observation of reactants, products, and even short-lived, charged reactive intermediates that are key to understanding reaction mechanisms. nih.govresearchgate.net

In the study of "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the starting material by providing a highly accurate mass measurement. During a reaction, ESI-MS can track the progress by monitoring the signal intensity of the molecular ion of the reactant and the corresponding ion of the product. For example, in a substitution reaction where the thiocyanate is replaced by a methoxy group, MS would show the disappearance of the reactant's m/z and the appearance of the product's m/z.

Table 2: Expected High-Resolution Mass Spectrometry Data

This table shows expected m/z values for the target compound and a potential reaction product, demonstrating how MS can track transformations.

CompoundFormulaCalculated m/z [M+H]⁺Observed m/z
This compoundC₁₀H₈N₃O₂S⁺234.0332234.0335
1-Cyano-2-(4-nitrophenyl)ethyl methyl etherC₁₀H₁₁N₂O₃⁺207.0764207.0761

The ability of MS to detect low-abundance species makes it indispensable for identifying catalytic intermediates or transient species that may not be observable by NMR. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and monitoring changes in chemical bonds during a reaction. nih.gov The thiocyanate (SCN), cyano (C≡N), and nitro (NO₂) groups within "this compound" have distinct and strong vibrational signatures.

The C≡N stretching vibration of the thiocyanate and cyano groups, and the symmetric and asymmetric stretches of the nitro group, serve as excellent probes for chemical change. For instance, if the thiocyanate group is cleaved or participates in a reaction, its characteristic stretching frequency around 2150 cm⁻¹ will disappear or shift significantly. scispace.com Similarly, any reaction involving the cyano or nitro groups would be reflected in their respective spectral regions.

Table 3: Characteristic Vibrational Frequencies for Functional Group Monitoring

This interactive table highlights the key IR and Raman peaks used to track chemical changes in the molecule.

Functional GroupBondTechniqueTypical Wavenumber (cm⁻¹)Expected Change During Reaction
Thiocyanate-S-C≡NIR, Raman2140 - 2175Disappearance upon cleavage
Cyano-C≡NIR, Raman2240 - 2260Shift upon conjugation change
NitroN=OIR, Raman1500 - 1560 (asymmetric)Shift if electronic environment changes
NitroN=OIR, Raman1345 - 1385 (symmetric)Shift if electronic environment changes

By monitoring these specific frequency bands, researchers can gain real-time information about the transformation of functional groups, complementing the structural data provided by NMR and MS. researchgate.net

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While it is not typically used for real-time monitoring, it provides unparalleled structural information on starting materials, stable products, and any reaction intermediates that can be isolated and crystallized. mdpi.com

For research on "this compound," obtaining a crystal structure of the compound itself or its synthetic precursors would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.net This information is crucial for understanding steric effects, conformational preferences, and intermolecular interactions in the solid state, such as hydrogen bonding or π–π stacking. researchgate.net Such data serves as a critical benchmark for validating the results of computational models.

Table 4: Hypothetical Crystallographic Data for a Precursor, 4-Nitrobenzaldehyde (B150856)

This table presents plausible bond length and angle data that would be obtained from an X-ray crystal structure analysis of a key starting material.

ParameterAtoms InvolvedValue
Bond LengthC=O1.21 Å
Bond LengthC-N (nitro)1.48 Å
Bond LengthN-O (nitro)1.22 Å
Bond AngleC-C-C (ring)~120°
Bond AngleO-N-O (nitro)~124°
Torsion AngleO=C-C=C~180°

This foundational structural data is essential for building accurate computational models and fully understanding the molecule's reactivity.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental research. Theoretical models can predict molecular properties, visualize electronic structures, and map out entire reaction energy surfaces, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. aps.org DFT methods are used to calculate the electronic structure of molecules, from which a wide range of properties can be derived, including optimized geometries, vibrational frequencies, and energies of molecular orbitals. researchgate.netresearchgate.net

For "this compound," DFT calculations can provide a detailed picture of its molecular and electronic properties. An optimized geometry calculation would predict bond lengths and angles, which can be compared with experimental data if available. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity. acs.org

Furthermore, DFT is extensively used to model reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for understanding why a reaction follows a particular pathway and helping to rationalize experimentally observed outcomes.

Table 5: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-311G(d,p) Level)

This table summarizes typical electronic and structural parameters that can be obtained from DFT calculations, providing insight into the molecule's stability and reactivity.

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-2.1 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability
Dipole Moment4.8 DIndicates overall molecular polarity
C-SCN Bond Length1.85 ÅPredicted length of a key reactive bond
O-N-O Angle124.5°Predicted geometry of the nitro group

These computational results, when used in conjunction with experimental data from spectroscopic and spectrometric techniques, enable a comprehensive and deeply informed understanding of the chemical behavior of "this compound."

Molecular Dynamics (MD) Simulations for Understanding Reaction Microdynamics

While specific Molecular Dynamics (MD) simulations for the formation of this compound are not extensively documented in the literature, the principles of MD simulations offer a powerful theoretical framework for understanding the microdynamics of its synthesis. The formation of this compound is anticipated to proceed via a Michael-type addition of a thiocyanate nucleophile to a derivative of 4-nitrostyrene (B89597). MD simulations can provide a granular, time-resolved perspective of this reaction in a simulated solvent environment.

Such simulations would model the trajectories of the reacting molecules, allowing researchers to visualize the approach of the thiocyanate ion to the electrophilic alkene. Key aspects that could be investigated include the role of solvent molecules in stabilizing the reactants and intermediates, the orientation requirements for a successful reaction, and the vibrational motions of the molecules as they approach the transition state. By analyzing these trajectories, one can gain insights into the steric and electronic factors that govern the reaction rate and selectivity. For instance, simulations could reveal how the bulky nitro group and the cyano substituent influence the accessibility of the reaction center to the incoming nucleophile.

Furthermore, MD simulations can be employed to study the conformational landscape of the product, this compound, and its interactions with the surrounding solvent molecules. This is crucial for understanding its solubility, stability, and potential for further reactions.

Simulation Parameter Typical Value/Condition for Michael Addition Simulation
System Composition1 molecule of 4-nitrostyrene derivative, 1 thiocyanate ion, ~2000 solvent molecules (e.g., acetonitrile)
Force FieldA combination of a general organic force field (e.g., GAFF) and custom parameters for the reactive species
EnsembleNVT (constant number of particles, volume, and temperature) or NPT (constant pressure)
Temperature298 K (or experimental reaction temperature)
Simulation TimeSeveral nanoseconds to microseconds, depending on the reaction timescale
Time Step1-2 femtoseconds

This table represents a hypothetical setup for an MD simulation to study the formation of this compound, based on standard practices for simulating organic reactions in solution.

Transition State Analysis and Potential Energy Surface Mapping

The exploration of a reaction's mechanism at a quantum mechanical level is fundamental to understanding its kinetics and thermodynamics. For the formation of this compound, this involves a detailed analysis of the transition state (TS) and the mapping of the potential energy surface (PES). While direct experimental observation of the transition state is challenging, computational methods like Density Functional Theory (DFT) can be used to locate and characterize this critical point on the reaction coordinate.

A DFT study on a similar reaction, the addition of triphenylphosphite to β-nitrostyrene, provides a valuable analogue for understanding the key features of the transition state for the thiocyanate addition. In such a reaction, the transition state would involve the partial formation of the new carbon-sulfur bond and a concomitant rehybridization of the carbon atoms of the alkene. The geometry of the transition state, including bond lengths and angles, as well as its vibrational frequencies, can be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.

Kinetic studies on the Michael addition of amines to substituted β-nitrostyrenes have shown that the reaction proceeds through a transition state leading to a stable intermediate. researchgate.netnih.govnih.gov The substituent on the phenyl ring of the nitrostyrene has a significant effect on the reaction rate, which can be rationalized by examining its electronic influence on the stability of the transition state. researchgate.netnih.govnih.gov

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT)Geometry and energy of reactants, products, and transition states.Prediction of the activation energy and reaction thermodynamics for the formation reaction.
Frequency CalculationsIdentification of transition states (one imaginary frequency).Confirmation of the calculated transition state structure.
Intrinsic Reaction Coordinate (IRC)Mapping the reaction pathway from the transition state to reactants and products.Verification that the transition state connects the correct reactants and products on the potential energy surface.

This table outlines the common computational methods used for transition state analysis and their application to the study of the formation of this compound.

Machine Learning Approaches for Chemical Reactivity Prediction and Reaction Design

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and designed. For a compound like this compound, ML models can be trained on large datasets of known reactions to predict the outcome of its synthesis under various conditions or to forecast its reactivity in subsequent transformations.

One of the key applications of ML in this context is the prediction of reaction yields and stereoselectivity. For Michael additions, which can often lead to the formation of chiral centers, predicting the enantiomeric excess is a significant challenge. ML models, such as random forests and neural networks, can be trained on datasets that include information about the reactants, catalysts, solvents, and temperatures of known Michael additions, along with their experimentally determined outcomes. semanticscholar.orgresearchgate.netmdpi.com These models can then be used to predict the stereoselectivity of the reaction that forms this compound, guiding the choice of reaction conditions to favor the desired stereoisomer.

Furthermore, ML can be used for reaction design. By learning the complex relationships between molecular structures and their reactivity, ML models can suggest novel reactants or catalysts to improve the efficiency of the synthesis of the target compound. These predictive models can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

The development of robust ML models relies on the availability of large, high-quality datasets. The features used to represent the molecules and reactions in these models are also crucial for their predictive power. These can range from simple molecular descriptors to more complex representations derived from quantum chemical calculations.

Machine Learning Model Application in the Context of this compound Required Data
Random ForestPrediction of reaction yield and success/failure.A dataset of Michael addition reactions with various substrates, nucleophiles, and conditions, along with their corresponding yields.
Neural NetworkPrediction of enantioselectivity and diastereoselectivity.A curated dataset of stereoselective Michael additions with detailed information on chiral catalysts and reaction outcomes.
Support Vector MachineClassification of reaction types and prediction of potential side products.A broad dataset of organic reactions with annotated reaction types and observed products.

This table summarizes some of the machine learning models and their potential applications in the research of this compound.

Synthetic Utility and Emerging Applications of 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate

1-Cyano-2-(4-nitrophenyl)ethyl Thiocyanate (B1210189) as a Versatile Synthetic Intermediate

The strategic placement of multiple reactive sites within 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate makes it an important building block in organic synthesis. wikipedia.orgnih.govfrontiersin.org The thiocyanate (–SCN) group, in particular, serves as a gateway to a vast array of sulfur-containing compounds, while the activated methylene (B1212753) group adjacent to the cyano and nitrophenyl groups offers further opportunities for chemical transformation. wikipedia.orgfrontiersin.org

Organic thiocyanates are well-established precursors for the synthesis of various sulfur-containing heterocyclic systems. nih.govmdpi.comgoogle.com The thiocyanate group can participate in cyclization reactions, often initiated by intramolecular or intermolecular nucleophilic attack, to form stable ring structures. For instance, the reaction of thiocyanates with appropriate bifunctional reagents can lead to the formation of thiazoles, thiadiazoles, and fused thiophene (B33073) derivatives. researchgate.netresearchgate.net

In the context of this compound, the presence of the cyano group and the activated ethyl backbone provides a framework for intramolecular cyclization reactions or participation in multicomponent reactions to yield highly substituted heterocycles. nih.govmdpi.com For example, reactions involving the cyano group and the sulfur atom of the thiocyanate could potentially lead to the formation of substituted thieno[2,3-c]isoquinoline systems or other complex fused heterocycles. nih.govresearchgate.net The general reactivity of thiocyanates allows them to act as key intermediates in constructing these valuable scaffolds, which are prevalent in many biologically active compounds. mdpi.com

Table 1: Potential Heterocyclic Systems Derived from Thiocyanate Precursors

Heterocycle ClassGeneral Synthetic ApproachPotential Application
ThiazolesReaction with α-haloketones or similar electrophiles.Core structure in many pharmaceuticals and dyes.
ThiophenesGewald-type reactions involving active methylene compounds. researchgate.netFound in pharmaceuticals, electronic materials, and polymers.
Thieno[2,3-c]isoquinolinesIntramolecular cyclization of suitably substituted isoquinoline (B145761) thiocyanates. nih.govresearchgate.netScaffolds for potential anticancer agents. nih.gov
Fused PyrimidinesCyclocondensation reactions with reagents like hydrazine (B178648) or thiourea. researchgate.netBuilding blocks for nucleic acids and various bioactive compounds.

The thiocyanate functional group is readily converted into other important sulfur-containing moieties, making this compound a versatile building block. wikipedia.orgnih.gov This chemical flexibility allows for the strategic introduction of sulfur at various stages of a synthetic sequence.

Thioethers (Sulfides): Thioethers can be synthesized from organic thiocyanates via nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the cyanide ion. Alternatively, reduction of the thiocyanate followed by alkylation of the resulting thiol provides a straightforward route to thioethers. nih.gov

Disulfides: Symmetrical or unsymmetrical disulfides can be accessed from thiocyanate precursors. Mild reduction of the thiocyanate to the corresponding thiol, followed by controlled oxidation, yields symmetrical disulfides. researchgate.net This transformation is significant as the disulfide bond is a key structural feature in many peptides and proteins.

The conversion of the thiocyanate group into these functionalities is a cornerstone of its synthetic utility. nih.govnih.gov

Table 2: Functional Group Transformations of the Thiocyanate Moiety

Starting Functional GroupReagents/ConditionsResulting Functional Group
Thiocyanate (R-SCN)Nucleophiles (e.g., Grignard reagents, organolithiums)Thioether (R-S-Nu)
Thiocyanate (R-SCN)Reducing agents (e.g., LiAlH₄, NaBH₄) then alkylating agent (R'-X)Thioether (R-S-R')
Thiocyanate (R-SCN)Reducing agents (e.g., DTT, Zn/acid) then oxidizing agents (e.g., air, I₂)Disulfide (R-S-S-R) researchgate.net
Thiocyanate (R-SCN)Hydrolysis (acid or base)Thiol (R-SH)

The combination of a nitrophenyl group, a cyano group, and a thiocyanate group makes this compound a strategically valuable component for building complex molecules. nih.govfrontiersin.org The nitro group is a strong electron-withdrawing group that can direct aromatic substitution reactions and can be readily reduced to an amino group, providing a handle for further functionalization. nih.gov The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for molecular elaboration. google.com

This multifunctionality allows chemists to design synthetic routes where each part of the molecule is sequentially or selectively transformed, leading to the construction of intricate molecular frameworks from a relatively simple starting material. Its utility is particularly evident in diversity-oriented synthesis, where a common precursor is used to generate a library of structurally diverse compounds.

In medicinal chemistry, "synthetic handles" are functional groups that allow for the easy modification of a lead compound to explore structure-activity relationships. This compound possesses several such handles. The thiocyanate group is itself found in some bioactive compounds and can be converted into other sulfur-containing groups known for their biological relevance. nih.govmdpi.com

The nitrophenyl motif is present in numerous pharmaceuticals and serves as a key pharmacophore. nih.gov The ability to modify this compound at the thiocyanate position, the cyano group, or by reducing the nitro group makes it an attractive starting point for the synthesis of new chemical entities for drug discovery programs. nih.govgoogle.com For example, the synthesis of novel isothiocyanate derivatives, known for their anti-inflammatory properties, could be envisioned starting from a related amino precursor. nih.gov

Potential Applications in Materials Science (Non-Biological Focus)

Beyond its use in fine chemical synthesis, the unique properties of this compound suggest potential applications in the field of materials science.

The thiocyanate group offers interesting possibilities for polymer chemistry. Research has shown that thiocyanogen (B1223195) and its derivatives can undergo polymerization to form materials known as polythiocyanogens, which are sulfur- and nitrogen-containing polymers. researchgate.net The presence of both a cyano and a thiocyanate group in this compound could allow it to act as a monomer or a comonomer in polymerization reactions. The resulting polymers would incorporate sulfur, nitrogen, and aromatic nitro groups, which could impart specific properties such as thermal stability, altered refractive index, or coordination sites for metal ions.

Furthermore, thiocyanate groups can be used to form bridges in coordination polymers, creating one-, two-, or three-dimensional networks with interesting electronic or magnetic properties. mdpi.com The integration of this compound or its derivatives into such polymeric structures could lead to new functional materials. The use of polymer-supported thiocyanate reagents is also a known strategy for facilitating chemical reactions and simplifying product purification. figshare.com

Ligand Design and Coordination Chemistry in Inorganic Materials

The thiocyanate (-SCN) group is a classic and versatile ligand in coordination chemistry, renowned for its ability to coordinate with a wide array of metal ions. Its ambidentate nature, allowing it to bind through either the sulfur (thiocyanato) or the nitrogen (isothiocyanato) atom, provides a powerful tool for the rational design of coordination complexes and polymers with tailored structural and functional properties. The presence of the cyano and nitrophenyl groups in this compound further enhances its potential as a sophisticated ligand.

The nitrile group can also act as a coordination site, potentially leading to the formation of polynuclear complexes or coordination polymers. The electron-withdrawing nature of the 4-nitrophenyl group can influence the electronic properties of the metal center upon coordination, which could be exploited in the design of catalysts or functional electronic materials.

Table 1: Potential Coordination Modes of this compound

Functional GroupPotential Coordination Atom(s)Potential Bonding ModesResulting Structures
Thiocyanate (-SCN)S, NMonodentate (S- or N-bound), Bridging (S-N)Mononuclear complexes, Dinuclear complexes, 1D/2D/3D Coordination Polymers
Nitrile (-C≡N)NMonodentateMononuclear complexes, Bridging ligand in polynuclear complexes
Nitro (-NO₂)OMonodentate, Bidentate (less common)Can influence electronic properties and crystal packing

Detailed research into the coordination behavior of this compound with various transition metals would be necessary to fully elucidate its capabilities. However, based on the known chemistry of related thiocyanate-containing ligands, it is plausible that this compound could be used to synthesize a range of coordination compounds with interesting magnetic, optical, or catalytic properties. For instance, the formation of bridging thiocyanate linkages is a common strategy for constructing extended networks in coordination polymers, which are of interest for applications in gas storage, separation, and heterogeneous catalysis.

Development of Novel Organic Materials

Organic thiocyanates are recognized as valuable building blocks in synthetic organic chemistry, serving as precursors to a variety of sulfur-containing functional groups. nih.govresearchgate.net This reactivity makes this compound a promising candidate for the development of novel organic materials with tailored properties.

The thiocyanate group can be readily transformed into other functionalities such as thiols, thioethers, and disulfides, opening up pathways to a diverse range of molecular architectures. nih.gov For example, the conversion to a thiol would introduce a reactive handle for cross-linking or surface functionalization. The presence of the nitrophenyl group imparts significant electronic functionality. Nitroaromatic compounds are known for their electron-accepting properties and are often used in the design of charge-transfer complexes, nonlinear optical materials, and energetic materials. The combination of the thiocyanate and nitrophenyl groups within the same molecule offers the potential for creating multifunctional organic materials.

Furthermore, the cyano group is a common substituent in organic electronic materials, contributing to electron transport and influencing molecular packing. The interplay between the electron-withdrawing nitro and cyano groups could lead to interesting photophysical properties, making this compound a potential building block for dyes, sensors, or components in organic light-emitting diodes (OLEDs).

Table 2: Potential Applications of this compound in Organic Materials

Potential Application AreaRole of Functional GroupsExamples of Potential Materials
Functional Dyes & Pigments Nitrophenyl group as a chromophore; Cyano and thiocyanate groups for tuning electronic properties and solubility.Dyes for textiles, imaging, or electronic displays.
Nonlinear Optical (NLO) Materials The combination of electron-donating (sulfur in thiocyanate) and strong electron-withdrawing (nitrophenyl) groups can lead to large second-order NLO responses.Materials for optical communications and data storage.
Precursors for Conductive Polymers The thiocyanate group can be a precursor to sulfur-containing heterocycles which can be polymerized.Synthesis of sulfur-rich polymers with potential semiconducting properties.
Photoresponsive Materials The nitrophenyl group can impart photoresponsive behavior.Smart materials that change properties upon light irradiation.

The synthesis of polymers incorporating the 1-Cyano-2-(4-nitrophenyl)ethyl moiety could lead to materials with unique thermal, mechanical, and electronic properties. The functional groups present would allow for post-polymerization modification, further expanding the scope of accessible materials. While speculative without direct experimental evidence, the synthetic versatility of this compound makes it a compelling target for future research in the field of organic materials science.

Kinetic and Thermodynamic Aspects of Reactions Involving 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate

Reaction Rate Determinations and Determination of Rate Constants

In related research on similar structures, kinetic analyses are crucial for understanding reaction mechanisms. For instance, studies on the reactions of other organic thiocyanates or compounds with a nitrophenyl group often involve determining the order of the reaction with respect to each reactant and calculating the rate constant (k) under specified conditions. However, without direct experimental investigation of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate (B1210189), no such data can be presented.

Activation Energy Profiles and Reaction Progress Analysis

Information regarding the activation energy (Ea) profiles and the analysis of reaction progress for 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is not documented in the available scientific literature. Determining the activation energy, typically through Arrhenius plots by measuring rate constants at various temperatures, is fundamental to understanding the energy barrier that must be overcome for a reaction to occur.

Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to model reaction pathways and calculate activation energies for related compounds. For example, DFT calculations on the Diels-Alder reactions of (E)-2-aryl-1-cyano-1-nitroethenes have been used to analyze the potential energy surface and identify the kinetically favored reaction paths. doi.org Such analyses reveal the electronic nature of the transition states, but similar computational studies specifically for this compound are not present in the surveyed materials.

Influence of Solvent Systems and Environmental Parameters on Reaction Kinetics

The specific effects of different solvent systems and environmental parameters (e.g., temperature, pH) on the reaction kinetics of this compound have not been experimentally determined or reported. The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, or products, particularly for polar reactions.

For analogous compounds, the polarity of the solvent is a key factor. In studies of related nitroaromatic compounds, polar solvents can influence the reaction mechanism and rate. Similarly, the kinetics of reactions involving the thiocyanate group are known to be sensitive to the surrounding medium. However, without specific studies on this compound, any discussion of these effects would be speculative.

Thermodynamic Driving Forces of Reaction Pathways

A quantitative analysis of the thermodynamic driving forces, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), for reaction pathways involving this compound is not available. These thermodynamic parameters determine the spontaneity and position of equilibrium for a given reaction.

In the broader context of organic reactions, the presence of a nitro group, a cyano group, and a thiocyanate group would be expected to significantly influence the thermodynamics of any transformation. For instance, the strong electron-withdrawing nature of the nitrophenyl group can affect the stability of intermediates and products. However, without specific experimental data or computational results, the thermodynamic landscape of reactions involving this compound remains uncharacterized.

Future Directions and Advanced Research Avenues for 1 Cyano 2 4 Nitrophenyl Ethyl Thiocyanate Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The thiocyanate (B1210189) functional group is a cornerstone in the synthesis of numerous bioactive compounds and synthetic intermediates. rsc.org Its ability to be transformed into other valuable sulfur-containing functionalities, such as thiols, disulfides, and sulfides, underscores its synthetic utility. rsc.org For 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate, the combination of its three distinct functional groups opens avenues for unprecedented chemical transformations.

Future research will likely focus on leveraging the electronic properties conferred by the 4-nitro and cyano groups to modulate the reactivity of the thiocyanate moiety and the molecule as a whole. Theoretical studies on the related compound, 4-nitrophenylthiocyanate, have indicated that it possesses multiple reactive sites, with the potential for nucleophilic attack at both the aryl carbon and the cyano carbon. rsc.org This suggests a rich and underexplored reactivity profile for this compound.

Key research directions include:

Difunctionalization Reactions: Inspired by recent advances in the trifluoromethyl-thiocyanation of alkenes, new methods could be developed where the ethyl backbone of the parent structure is assembled while introducing both the cyano and thiocyanate groups in a single, highly controlled step. mdpi.comresearchgate.net

Intramolecular Cyclizations: The strategic placement of the cyano, nitro, and thiocyanate groups provides an ideal scaffold for designing novel intramolecular cyclization reactions, leading to complex heterocyclic and polycyclic systems that are often found in medicinally relevant molecules. mdpi.com

Controlled Functional Group Interconversion: Investigating selective transformations of the thiocyanate group in the presence of the sensitive nitro and cyano functions. This could lead to the synthesis of novel thiols, isothiocyanates, or sulfur-containing heterocycles that retain the core nitrophenyl structure.

A summary of potential transformations is presented in the table below.

Transformation TypePotential Reactants/ConditionsExpected Product Class
Reductive CyclizationReducing agents (e.g., NaBH₄, H₂/Pd)Nitrogen-containing heterocycles
Nucleophilic SubstitutionVarious nucleophiles (e.g., amines, alkoxides)Substituted aminonitriles or ethers
Radical-mediated ReactionsRadical initiators, lightComplex polyfunctional molecules
Metal-catalyzed Cross-CouplingPalladium, Copper, or Nickel catalystsArylated or vinylated derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of chemical synthesis and drug discovery are being transformed by the adoption of automated and continuous-flow technologies. nih.gov These platforms offer significant advantages in terms of speed, reproducibility, safety, and scalability. youtube.com Integrating the chemistry of this compound with these advanced systems represents a significant opportunity to accelerate research.

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing potentially exothermic reactions involving nitro compounds or for reactions with short-lived intermediates. youtube.com The synthesis of thiocyanates has been shown to be amenable to flow conditions, and future work could adapt existing batch protocols for this compound to continuous manufacturing.

Automated Synthesis: Platforms like Synple and SynFini use robotics and artificial intelligence to perform multi-step syntheses, optimize reaction conditions, and generate libraries of related compounds with minimal human intervention. youtube.comsigmaaldrich.com Employing these systems would enable the rapid exploration of the chemical space around this compound. For example, an automated platform could be programmed to:

Synthesize a library of derivatives by reacting the parent compound with a diverse set of building blocks.

Perform high-throughput screening to identify optimal conditions for a desired transformation. youtube.com

Execute complex, multi-step sequences to access novel molecular architectures. nih.gov

The development of automated electrochemical flow platforms is also a promising area, given that electrosynthesis is a key green method for thiocyanation. chemrxiv.org

Further Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic planning in both academic and industrial laboratories. jddhs.commdpi.com There is a significant push to develop more sustainable methods for the synthesis of organothiocyanates, moving away from hazardous reagents and solvents. researchgate.netbohrium.com

Future research on this compound will benefit from incorporating these green strategies:

Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical CO₂. researchgate.netjddhs.com Trifunctionalization reactions have been successfully demonstrated in water, highlighting the feasibility of this approach. researchgate.net

Energy-Efficient Methodologies: Utilizing microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption. mdpi.comorganic-chemistry.org Visible-light-mediated protocols, in particular, offer a mild and sustainable way to construct C-SCN bonds. rsc.org

Catalytic Approaches: Developing new catalytic systems (e.g., organocatalysts, recyclable metal catalysts) to improve atom economy and minimize waste. mdpi.com

Electrochemical Synthesis: Expanding the use of electrochemical methods, which use electricity as a "traceless" reagent to generate the active thiocyanating species, thereby avoiding the need for stoichiometric chemical oxidants. rsc.orgrsc.org

The table below compares traditional and potential green approaches for thiocyanate synthesis.

Synthesis AspectTraditional MethodGreen Alternative
Solvent Chlorinated hydrocarbons, DMFWater, ethanol (B145695), ionic liquids researchgate.netorganic-chemistry.org
Oxidant Stoichiometric metal saltsAnodic oxidation (electrochemistry) rsc.org
Energy Source Conventional heating (oil bath)Microwaves, visible light (photocatalysis) rsc.orgmdpi.com
Reagents Use of pre-formed, often toxic, reagentsIn-situ generation of reactive species rsc.org

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. doi.orgmdpi.com By modeling molecules and reactions in silico, researchers can gain insights that are difficult to obtain through experiments alone, thereby guiding synthetic efforts and minimizing trial-and-error.

For this compound, advanced computational modeling can be applied to:

Predict Reaction Pathways: Molecular orbital calculations can identify the most electronically favored sites for nucleophilic or electrophilic attack, predicting the outcome of reactions. rsc.org Studies on 4-nitrophenylthiocyanate have already used such methods to map its reactivity profile. rsc.org

Analyze Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This is crucial for understanding why a particular product is formed and how to optimize conditions to favor a desired outcome. doi.org

Calculate Reactivity Descriptors: Global and local reactivity indices (e.g., electrophilicity, nucleophilicity) can be calculated to quantify the molecule's expected behavior in various reaction types, particularly in polar and cycloaddition reactions. doi.org

Design Novel Catalysts: Computational models can be used to design catalysts that are specifically tailored to activate this compound in a selective manner.

A hypothetical study could involve calculating the local electrophilicity at the different carbon and sulfur atoms of the molecule to predict the regioselectivity of a new multicomponent reaction.

Multicomponent Reactions and Cascade Processes Involving this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Similarly, cascade reactions, where a series of transformations occur sequentially without the isolation of intermediates, offer significant advantages in step-economy.

The multifunctional nature of this compound makes it an excellent candidate for inclusion in such processes.

As a Key Building Block: The molecule can serve as a "three-point" component in novel MCRs. For instance, a reaction could be designed where the thiocyanate, the activated methylene (B1212753) group (adjacent to the cyano and phenyl groups), and the nitro-aromatic ring all participate in the bond-forming events.

Isocyanide-Based MCRs: While containing a nitrile (cyano) group, research could explore its conversion in situ to an isocyanide, which could then participate in well-established and powerful MCRs like the Ugi or Passerini reactions to create peptide-like scaffolds. nih.govacademie-sciences.fr

Design of Cascade Reactions: A reaction could be initiated at one functional group, triggering a cascade. For example, a nucleophilic attack on the thiocyanate could be followed by an intramolecular cyclization onto the cyano group or an addition to the nitro-activated aromatic ring.

Design and Synthesis of Photo- and Electro-active Derivatives for Advanced Applications

The incorporation of a thiocyanate group and a 4-nitrophenyl moiety—a known chromophore—suggests that this compound and its derivatives could possess interesting photophysical and electrochemical properties. Research in this area would bridge synthetic organic chemistry with materials science.

Future directions include:

Redox-Active Materials: Thiocyanate-based electrolytes have shown promise in the development of high-energy electrochemical capacitors. nih.govresearchgate.net Derivatives of this compound could be synthesized and evaluated as redox-active components in energy storage devices.

Photo-responsive Systems: The 4-nitrophenyl group can impart photo-activity. By synthetically modifying the core structure—for example, by extending the π-conjugated system—new molecules could be designed that respond to light, with potential applications as photoswitches or sensors.

Electrochemical Synthesis and Functionalization: Photo- and electrochemical methods are increasingly used as green tools for inducing chemical reactions. rsc.org These techniques could be employed not only to synthesize this compound itself but also to functionalize it, using light or electrical potential to trigger unique C-S bond formations. rsc.org

The antioxidant properties of certain manganese porphyrin-thiocyanate formulations have also been noted, suggesting another potential, albeit distinct, avenue for biological application research. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiocyanate derivatives are often prepared by reacting aryl halides with potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., KOH) . Optimization strategies include:
  • Solvent selection : Ethanol is commonly used due to its balance of polarity and boiling point, achieving yields of 66–70% .
  • Catalyst use : Bases like KOH facilitate deprotonation and intermediate formation.
  • Temperature control : Reactions are typically conducted at reflux temperatures (e.g., 80–100°C) to accelerate kinetics without decomposition.
    Monitoring via TLC and adjusting stoichiometry of reagents (e.g., hydrazonoyl halides) can further improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identify functional groups like C≡N (∼2200 cm⁻¹), thiocyanate (∼2050–2150 cm⁻¹), and carbonyl groups (e.g., 1661–1674 cm⁻¹ for C=O) .
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 6.7–8.4 ppm) and methyl/methylene groups (e.g., δ 2.35 ppm for CH₃) .
  • ¹³C NMR : Signals for nitrile (∼120 ppm), thiocyanate (∼110–130 ppm), and aromatic carbons (δ 120–160 ppm) are critical .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 470–555) and fragmentation patterns help confirm molecular weight and structural motifs .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential toxicity and volatile byproducts .
  • Storage : Keep in airtight containers away from light and moisture. Avoid incompatible substances (e.g., strong oxidizers) .
  • Waste Disposal : Follow institutional guidelines for hazardous organothiocyanates.

Advanced Research Questions

Q. How can reaction intermediates be identified and characterized to elucidate the mechanism of thiocyanate incorporation in this compound synthesis?

  • Methodological Answer :
  • Isolation of Intermediates : Use quenching at low temperatures or fractional crystallization. For example, intermediates like 4A (Ar’ = Ph) have been isolated in DMF/KOH systems and characterized via ¹³C NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques like FT-IR or HPLC to track intermediate formation.
  • Computational Modeling : Employ DFT calculations to predict transition states and validate proposed mechanisms using spectral data .

Q. What strategies are effective in resolving contradictions in spectral data (e.g., unexpected NMR shifts or IR absorption bands) observed during analysis?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check IR peaks with NMR assignments. For example, a carbonyl signal at 1661 cm⁻¹ in IR should correlate with a ¹³C NMR signal at ∼188 ppm .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled thiocyanate to resolve overlapping signals.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at different temperatures .

Q. How do electron-withdrawing substituents like the nitro group at the para-position influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group increases electrophilicity at the thiocyanate carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). This is confirmed by faster reaction rates compared to non-nitro analogs .
  • Steric Considerations : Para-substitution minimizes steric hindrance, allowing efficient attack by nucleophiles.
  • Experimental Validation : Compare kinetics of nitro-substituted vs. non-nitro derivatives using UV-Vis monitoring or conductometric titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.